molecular formula C14H20BFO3 B14030219 (3-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol

(3-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol

Cat. No.: B14030219
M. Wt: 266.12 g/mol
InChI Key: YPGRJTIDVORJLU-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol is an organic compound that features a boronic ester group. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the fluoro and methyl groups on the phenyl ring can influence the reactivity and properties of the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 3-fluoro-2-methylphenol, is brominated to introduce a bromine atom at the 5-position.

    Borylation: The brominated intermediate undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

    Reduction: The boronic ester is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The boronic ester can be reduced to form the corresponding borane.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 3-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde or 3-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.

    Reduction: Formation of 3-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)borane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Intermediate in the synthesis of pharmaceuticals, including potential anticancer and antimicrobial agents.

    Industry: Used in the production of agrochemicals and materials science for the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the formation of carbon-carbon bonds. The fluoro and methyl groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate ester group instead of a methanol group.

    2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a methoxy group instead of a fluoro group.

Uniqueness

The uniqueness of (3-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and properties in unique ways compared to other similar compounds. The combination of the fluoro, methyl, and boronic ester groups provides a distinct set of electronic and steric properties that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

[3-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C14H20BFO3/c1-9-10(8-17)6-11(7-12(9)16)15-18-13(2,3)14(4,5)19-15/h6-7,17H,8H2,1-5H3

InChI Key

YPGRJTIDVORJLU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)CO

Origin of Product

United States

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